

Synthesis of dithiazolimines from Appel salt and anilines

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Compound of Interest

Compound Name: 4,5-Dichloro-1,2,3-dithiazol-1-ium chloride

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An Application Guide to the Synthesis of Dithiazolimines from Appel Salt and Anilines

Introduction: The Versatile 1,2,3-Dithiazole Scaffold

The 1,2,3-dithiazole core, a five-membered heterocycle containing two sulfur atoms and one nitrogen, is a privileged scaffold in medicinal chemistry and materials science.^[1] Though not found in nature, synthetic derivatives of this ring system exhibit a remarkable breadth of biological activities, including antifungal, herbicidal, antibacterial, anticancer, and antiviral properties.^{[2][3][4][5]} A pivotal breakthrough in accessing this chemical space was the development of 4,5-dichloro-1,2,3-dithiazolium chloride, commonly known as Appel salt, in 1985.^{[2][6][7]} This highly reactive and versatile precursor allows for the efficient, single-step synthesis of a vast library of 1,2,3-dithiazole derivatives.^{[2][7]}

This document serves as a detailed guide for researchers, chemists, and drug development professionals on the synthesis of N-aryl-5H-1,2,3-dithiazol-5-imines (dithiazolimines), a key class of dithiazole derivatives, through the condensation of Appel salt with primary anilines. We will delve into the underlying reaction mechanism, provide validated, step-by-step protocols, and discuss the characterization and significance of these compounds.

The Key Reagent: Understanding Appel Salt

4,5-dichloro-1,2,3-dithiazolium chloride (1) is a dark green, crystalline solid that serves as the cornerstone for the syntheses described herein.^[8] It is typically prepared from the reaction of

chloroacetonitrile with disulfur dichloride.[6][7][9] The dithiazolium cation is highly electrophilic, particularly at the C5 position, making it susceptible to attack by a wide range of nucleophiles.[2][8][9] This reactivity is the basis for its utility as a powerful building block in heterocyclic chemistry.

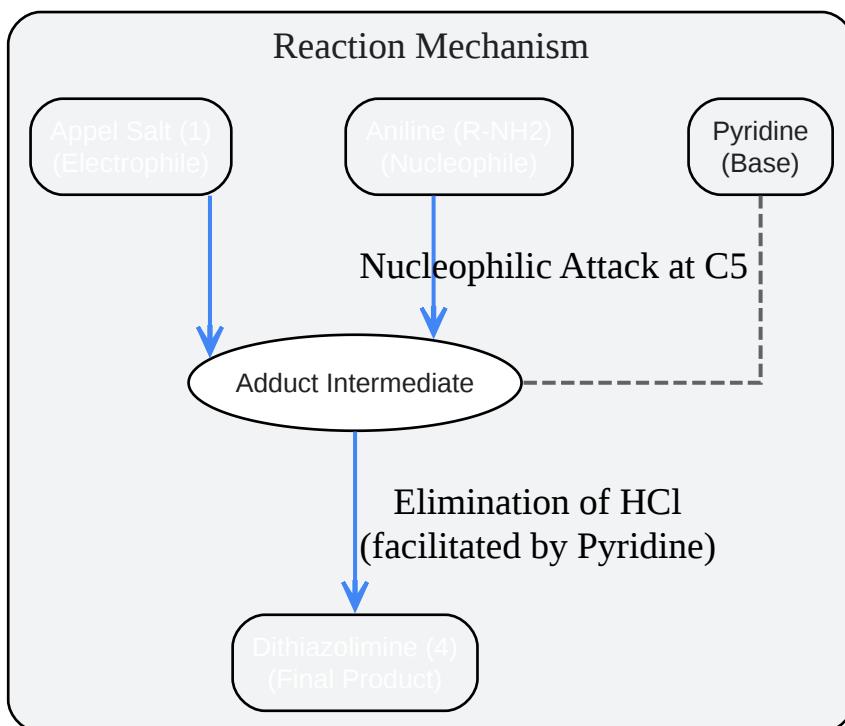
Reaction Mechanism: Formation of the Dithiazolimine Core

The condensation of Appel salt (1) with primary anilines to form 4-chloro-5-(arylimino)-5H-1,2,3-dithiazoles (4) is a well-established and robust transformation.[2] The reaction proceeds via a nucleophilic substitution pathway.

Causality of the Mechanism:

- Nucleophilic Attack: The primary amine of the aniline acts as a nucleophile, attacking the most electrophilic carbon (C5) of the Appel salt cation.[2][7]
- Role of the Base: A mild base, typically pyridine, is required in stoichiometric amounts (2 equivalents). The first equivalent of pyridine neutralizes the HCl by-product formed during the initial synthesis of Appel salt, while the second equivalent deprotonates the nitrogen of the aniline adduct, facilitating the elimination of the second chloride ion and the formation of the final imine product.[2]
- Product Formation: The resulting compound is a neutral 5-imino-5H-1,2,3-dithiazole, where the exocyclic imine nitrogen is derived from the aniline nucleophile.

The overall transformation can be visualized as follows:



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Caption: Proposed mechanism for dithiazolimine synthesis.

Experimental Protocols

Safety First: Disulfur dichloride (S₂Cl₂) is a corrosive and toxic liquid that reacts violently with water. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Protocol 1: Synthesis of Appel Salt (4,5-dichloro-1,2,3-dithiazolium chloride)

This protocol is adapted from the procedure described by Rees and coworkers.^[9]

Materials:

- Chloroacetonitrile (1.0 eq)
- Disulfur dichloride (S₂Cl₂) (\geq 2.0 eq)

- Dichloromethane (CH_2Cl_2), anhydrous
- Round-bottom flask, magnetic stirrer, and condenser with a drying tube

Procedure:

- To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add chloroacetonitrile.
- Slowly add disulfur dichloride to the stirred chloroacetonitrile at room temperature. Caution: The reaction can be exothermic.
- The mixture will begin to change color, and a precipitate will form. Allow the reaction to stir at room temperature for 12-24 hours.
- The dark precipitate is the Appel salt. Isolate the solid by filtration under an inert atmosphere.
- Wash the solid copiously with anhydrous dichloromethane to remove unreacted starting materials and impurities.
- Dry the resulting dark green solid under vacuum. The product is typically used without further purification.

Protocol 2: General Synthesis of 4-chloro-5-(arylimino)-5H-1,2,3-dithiazoles

This is a general procedure for the condensation reaction.[\[2\]](#)[\[5\]](#)

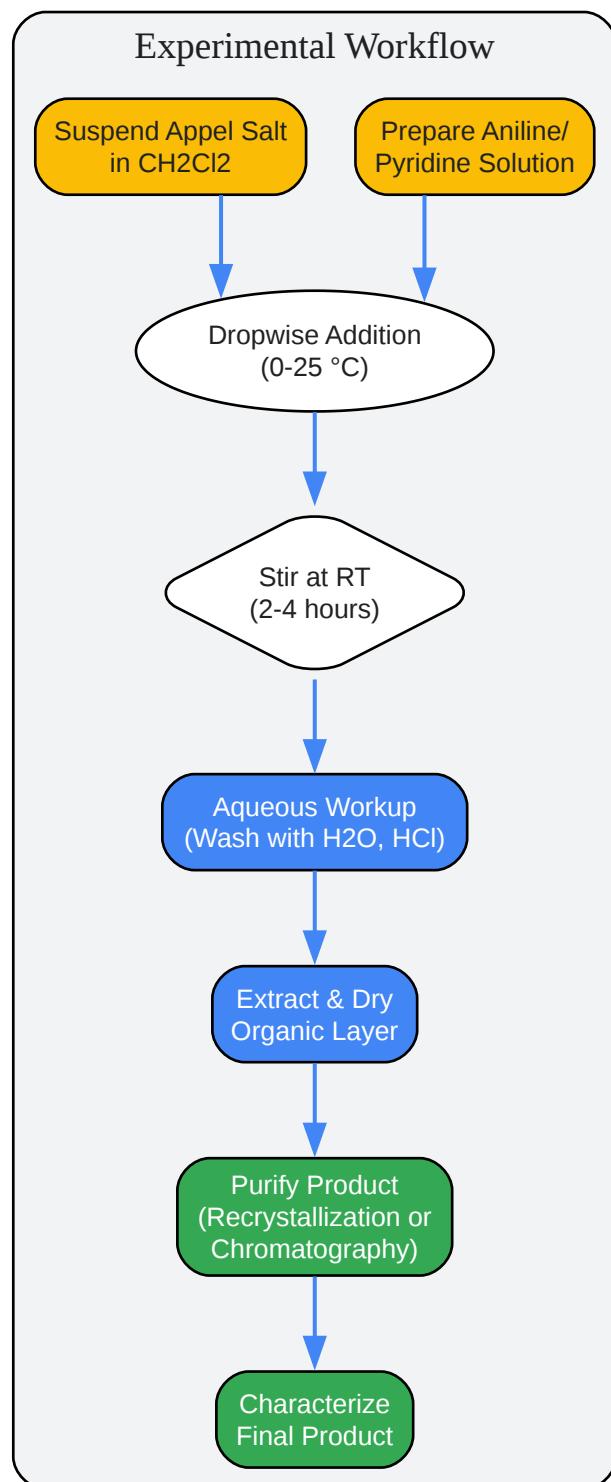
Materials:

- Appel Salt (1.0 eq)
- Substituted Aniline (1.0 eq)
- Pyridine, anhydrous (2.0 eq)
- Dichloromethane (CH_2Cl_2), anhydrous

- Round-bottom flask, magnetic stirrer, dropping funnel

Procedure:

- Suspend Appel salt (1.0 eq) in anhydrous dichloromethane in a round-bottom flask at room temperature with vigorous stirring.
- In a separate flask, dissolve the desired aniline (1.0 eq) and pyridine (2.0 eq) in anhydrous dichloromethane.
- Add the aniline/pyridine solution dropwise to the stirred suspension of Appel salt over 15-30 minutes.
- The reaction mixture will typically change color. Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
- Upon completion, pour the reaction mixture into water to quench the reaction and dissolve the pyridine hydrochloride byproduct.
- Separate the organic layer. Wash the organic layer sequentially with dilute HCl (to remove excess pyridine), water, and brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
- The crude product can be purified by recrystallization (e.g., from ethanol or hexanes/ethyl acetate) or by column chromatography on silica gel.



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Caption: General workflow for dithiazolimine synthesis.

Substrate Scope and Performance

The condensation reaction is generally high-yielding for a wide variety of anilines. Both electron-rich and electron-deficient anilines are suitable substrates. However, certain limitations exist. For instance, the reaction with some heterocyclic amines, such as 4-aminopyridine, can result in significantly lower yields. This is attributed to the reduced nucleophilicity of the primary amine due to resonance effects within the heterocyclic ring.[\[2\]](#)

Entry	Aniline Substituent	Reported Yield (%)
1	4-Methoxy	~85%
2	4-Methyl	~90%
3	H	~88%
4	4-Chloro	~92%
5	4-Nitro	~75%
6	2-Aminopyridine	69% [2]
7	3-Aminopyridine	24% [2]
8	4-Aminopyridine	1% [2]

Yields are approximate and can vary based on specific reaction conditions and purification methods.

Characterization of Dithiazolimines

Confirmation of the synthesized dithiazolimine structure is crucial and is typically achieved using a combination of spectroscopic methods.

- **NMR Spectroscopy:** Nuclear Magnetic Resonance is the primary tool for structural elucidation.[\[10\]](#)[\[11\]](#)
 - **^1H NMR:** The aromatic protons of the aniline moiety will appear in the aromatic region (~6.5-8.5 ppm). The specific chemical shifts and coupling patterns provide information about the substitution pattern on the aryl ring.

- ^{13}C NMR: The spectrum will show characteristic signals for the dithiazole ring carbons. The imine carbon (C5) typically resonates around 150-160 ppm, while the chlorine-bearing carbon (C4) appears further downfield, often near 170 ppm.
- Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the successful condensation and elemental composition (via High-Resolution Mass Spectrometry).
- Infrared (IR) Spectroscopy: A characteristic C=N stretching frequency for the exocyclic imine bond is typically observed in the range of 1600-1650 cm^{-1} .

Relevance and Applications in Drug Development

The 4-chloro-5-(arylimino)-5H-1,2,3-dithiazole scaffold is not merely a synthetic curiosity; it is a gateway to novel therapeutics. These compounds serve as versatile intermediates for further chemical modification. For example, the chlorine atom at the C4 position can be displaced by other nucleophiles, allowing for the introduction of diverse functional groups to modulate biological activity and physicochemical properties.^{[2][12]} The established biological profile of the dithiazole core makes these compounds attractive candidates for screening in antifungal, antibacterial, and oncology drug discovery programs.^{[2][3][13]}

Conclusion

The reaction between Appel salt and primary anilines provides a direct, efficient, and reliable route to the synthesis of 4-chloro-5-(arylimino)-5H-1,2,3-dithiazoles. This application note has outlined the mechanistic basis, provided detailed and actionable protocols, and summarized the scope and characterization of this important class of heterocycles. The versatility of the starting materials and the biological relevance of the products make this synthetic strategy a valuable tool for researchers and professionals in medicinal chemistry and drug development.

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